Dantamacrin
Overview
Description
Dantrolene sodium hydrate is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. This compound is primarily used in the treatment and prevention of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics or muscle relaxants . It is also used to manage muscle spasticity in conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries .
Mechanism of Action
- Its role is to release calcium ions (Ca²⁺) from the SR stores into the cytoplasm during muscle contraction .
- Treatment of Malignant Hyperthermia : this compound is crucial for managing this life-threatening condition triggered by anesthesia or drugs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Dantamacrin plays a crucial role in biochemical reactions. It interacts with the ryanodine receptor 1, a protein located in the sarcoplasmic reticulum of skeletal muscle cells . By binding to this receptor, this compound decreases the intracellular calcium concentration . This interaction disrupts the excitation-contraction coupling in skeletal muscle, an essential step in muscle contraction .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by affecting the contractile response of the muscle at a site beyond the myoneural junction . In the context of cell signaling pathways, this compound interferes with the release of calcium ions from the sarcoplasmic reticulum . This interference can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ryanodine receptor 1, which leads to a decrease in intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, disrupting the excitation-contraction coupling in skeletal muscle . This mechanism explains how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound has a direct action on skeletal muscle, and its effects are likely to be observed as changes in muscle contraction over time .
Metabolic Pathways
Given its known interactions with the ryanodine receptor 1 and its role in calcium ion homeostasis, it is likely that this compound is involved in pathways related to calcium signaling .
Transport and Distribution
Given its known effects on skeletal muscle cells, it is likely that this compound is transported to these cells where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is likely to be in the sarcoplasmic reticulum of skeletal muscle cells, given its known interaction with the ryanodine receptor 1 located in this organelle
Preparation Methods
Dantrolene sodium hydrate was first synthesized by Snyder and his colleagues in 1967 . The synthesis involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin, a hydantoin derivative . The industrial production of dantrolene sodium hydrate typically involves the following steps:
Synthesis of the hydantoin derivative: This involves the reaction of 5-(4-nitrophenyl)-2-furancarboxaldehyde with hydantoin in the presence of a base.
Formation of the sodium salt: The hydantoin derivative is then reacted with sodium hydroxide to form dantrolene sodium.
Chemical Reactions Analysis
Dantrolene sodium hydrate undergoes several types of chemical reactions:
Oxidation: The nitro group in dantrolene sodium hydrate can be reduced to an amino group under specific conditions.
Substitution: The furan ring in dantrolene sodium hydrate can undergo substitution reactions with various electrophiles.
Hydrolysis: The hydantoin ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acids.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for the reduction of the nitro group, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions include amino derivatives and substituted furans .
Scientific Research Applications
Dantrolene sodium hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Dantrolene sodium hydrate is unique among muscle relaxants due to its specific mechanism of action on the ryanodine receptor. Similar compounds include:
Phenytoin: Another hydantoin derivative, but it primarily acts as an antiepileptic drug.
Baclofen: A muscle relaxant that acts on the central nervous system by activating GABA receptors.
Diazepam: A benzodiazepine that also acts on the central nervous system to reduce muscle spasticity.
While these compounds also reduce muscle spasticity, dantrolene sodium hydrate is unique in its direct action on the ryanodine receptor and its ability to treat malignant hyperthermia .
Properties
CAS No. |
24868-20-0 |
---|---|
Molecular Formula |
C14H11N4NaO6 |
Molecular Weight |
354.25 g/mol |
IUPAC Name |
sodium;3-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |
InChI |
InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;; |
InChI Key |
RLFHDWDXQUVXPW-XRXZUQKVSA-M |
SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |
Color/Form |
CRYSTALS FROM AQ DIMETHYLFORMAMIDE |
melting_point |
534 to 536 °F (NTP, 1992) |
Key on ui other cas no. |
14663-23-1 |
physical_description |
Crystals (in aqueous DMF). (NTP, 1992) |
Pictograms |
Health Hazard |
shelf_life |
STABLE IN LIGHT, AIR & HEAT; HYDROLYZES IN WATER /DANTROLENE SODIUM SALT HYDRATE/ |
solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Dantrium Dantrolene Dantrolene Sodium Sodium, Dantrolene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dantamacrin in muscle contraction?
A: this compound is a muscle relaxant that acts directly on skeletal muscle. [, ] It specifically targets the ryanodine receptor (RyR1) located on the sarcoplasmic reticulum, inhibiting the release of calcium ions into the muscle cell cytoplasm. [] This reduced calcium release prevents muscle fiber contraction, leading to muscle relaxation. []
Q2: Can this compound be used to treat Malignant Hyperthermia?
A: this compound has proven to be a life-saving agent in treating Malignant Hyperthermia (MH). [] Two case studies involving children experiencing MH symptoms (trismus) during anesthesia induction highlighted the effectiveness of this compound. [] In one case, oral this compound administered a week prior to surgery with non-triggering anesthetic agents successfully prevented MH recurrence. [] The second case involved continuing anesthesia with non-triggering agents alongside this compound administration. [] Both cases demonstrated the significant role of this compound in managing MH during anesthesia.
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